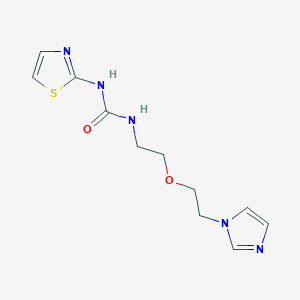

1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea is a molecule that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This imidazole ring is linked through an ethoxyethyl spacer to a urea moiety that is further substituted with a thiazolyl group. The imidazole and thiazole rings are heterocyclic compounds known for their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of related structures, such as selenylated imidazo[2,1-b]thiazole, has been described using a urea hydrogen peroxide-mediated protocol. This method employs diorganyl diselenides in ethyl lactate, a greener solvent, to achieve high yields under metal-free conditions. The process is applicable to a range of imidazole-containing compounds, suggesting that a similar approach might be used for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit conformational flexibility due to the ethoxyethyl linker. This flexibility can influence the molecule's interaction with biological targets. The presence of both imidazole and thiazole rings could contribute to potential binding interactions with enzymes or receptors due to their heteroaromatic character.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar urea derivatives has been explored. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize the spacer length and assess antiacetylcholinesterase activity. These reactions involved the careful substitution of pharmacophoric moieties to achieve high inhibitory activities, indicating that the synthesis and reactivity of the compound could be tailored for specific biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The imidazole and thiazole rings contribute to the molecule's polarity and potential hydrogen bonding capabilities. The ethoxyethyl spacer adds to the molecule's solubility in organic solvents. The urea moiety is known for its ability to engage in hydrogen bonding, which could affect the compound's solubility in water and its overall stability. The synthesis of related compounds in ethyl lactate suggests that the compound might also be synthesized or dissolved in eco-friendly solvents .

Wissenschaftliche Forschungsanwendungen

Urea and Its Derivatives in Scientific Research

- Urea Biosensors for Health Applications : Urea biosensors have advanced significantly, targeting the detection and quantification of urea concentration in various contexts, including medical diagnostics. Urea's role in the human body as an end product of nitrogen metabolism and its association with several critical diseases highlights its importance in scientific research. Innovative materials and methodologies have been developed to enhance the sensitivity and stability of urea biosensors (Botewad et al., 2021).

Thiazoles in Medicinal Chemistry

- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : The combination of thio)urea and benzothiazole derivatives has been explored for their broad spectrum of biological activities, reflecting the structural versatility and potential therapeutic applications of thiazoles in drug discovery and medicinal chemistry. This review emphasizes the synthetic methodologies and pharmacological activities of various derivatives, highlighting their importance in medicinal chemistry (Rosales-Hernández et al., 2022).

Imidazoles in Drug Design

- Therapeutic Versatility of Imidazo[2,1-b]-thiazoles : Imidazo[2,1-b]thiazoles have been a focus of medicinal chemistry research due to their promising and versatile pharmacological properties. This review covers the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018, providing insights into their potential as clinically viable candidates (Shareef et al., 2019).

Eigenschaften

IUPAC Name |

1-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2S/c17-10(15-11-14-3-8-19-11)13-2-6-18-7-5-16-4-1-12-9-16/h1,3-4,8-9H,2,5-7H2,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDSFPCBVQSPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCOCCNC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)